6-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-[2-(4-chlorophenyl)ethyl]hexanamide
Description
This compound is a quinazolinone derivative featuring a 6-bromo substituent, a 4-oxo group, and a 2-sulfanylidene moiety.
Properties
Molecular Formula |
C22H23BrClN3O2S |
|---|---|
Molecular Weight |
508.9 g/mol |
IUPAC Name |
6-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-[2-(4-chlorophenyl)ethyl]hexanamide |
InChI |
InChI=1S/C22H23BrClN3O2S/c23-16-7-10-19-18(14-16)21(29)27(22(30)26-19)13-3-1-2-4-20(28)25-12-11-15-5-8-17(24)9-6-15/h5-10,14H,1-4,11-13H2,(H,25,28)(H,26,30) |
InChI Key |
CFELDQRYWCJAIY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CCNC(=O)CCCCCN2C(=O)C3=C(C=CC(=C3)Br)NC2=S)Cl |
Origin of Product |
United States |
Preparation Methods
Niementowski’s Cyclization
Anthranilic acid derivatives undergo cyclization with formamide at elevated temperatures (125–130°C) to yield 3,4-dihydro-4-oxoquinazoline. This method, first described in 1895, remains widely used due to its reliability. For the target compound, 6-bromoanthranilic acid is preferred to introduce the bromine substituent at the 6-position early in the synthesis.
Reaction Conditions:
Grimmel-Guinther-Morgan Synthesis
Introduction of the Sulfanylidene Group
The sulfanylidene moiety (C=S) is introduced via nucleophilic substitution or thiolation reactions:
Thiourea-Mediated Thiolation
The brominated quinazolinone reacts with thiourea in dimethylformamide (DMF) to replace the oxo group with a sulfanylidene group.
Reaction Conditions:
Lawesson’s Reagent
Lawesson’s reagent converts carbonyl groups to thiolactams efficiently, though it is cost-prohibitive for large-scale synthesis.
Reaction Conditions:
-
Reagent: Lawesson’s reagent (0.5 equiv)
-
Solvent: Toluene
-
Temperature: 110°C
-
Yield: 80–88%
Coupling of the Hexanamide Side Chain
The final step involves attaching N-[2-(4-chlorophenyl)ethyl]hexanamide to the sulfanylidene-quinazolinone via amide bond formation:
Carbodiimide-Mediated Coupling
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) facilitate the coupling in dichloromethane (DCM).
Reaction Conditions:
Mixed Anhydride Method
Isobutyl chloroformate generates a reactive mixed anhydride intermediate, which reacts with the amine side chain.
Reaction Conditions:
-
Reagent: Isobutyl chloroformate (1.1 equiv)
-
Base: N-Methylmorpholine (1.5 equiv)
-
Solvent: Tetrahydrofuran (THF)
-
Yield: 65–75%
Industrial Production Considerations
Scaling the synthesis requires addressing cost, safety, and environmental impact:
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Reactor Type | Batch | Continuous Flow |
| Purification | Column Chromatography | Crystallization |
| Solvent Recovery | 50–60% | 90–95% |
| Overall Yield | 40–50% | 55–65% |
Key Optimizations:
-
Green Chemistry: Substituting DMF with cyclopentyl methyl ether (CPME) reduces toxicity.
-
Catalyst Recycling: Immobilized EDCI on silica improves cost efficiency.
Analytical Validation
Critical quality control metrics ensure product integrity:
Chemical Reactions Analysis
Types of Reactions
6-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-[2-(4-chlorophenyl)ethyl]hexanamide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the quinazolinone core can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the quinazolinone core can be reduced to form alcohols.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted quinazolinones, depending on the specific reaction and conditions used.
Scientific Research Applications
6-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-[2-(4-chlorophenyl)ethyl]hexanamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It has potential as a bioactive compound, with studies exploring its effects on various biological pathways.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Industry: It may be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 6-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-[2-(4-chlorophenyl)ethyl]hexanamide involves its interaction with specific molecular targets and pathways. The quinazolinone core is known to interact with enzymes and receptors, potentially inhibiting their activity. This can lead to various biological effects, such as the inhibition of cell proliferation in cancer cells or the modulation of immune responses.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Substituent Analysis
Key Structural Features:
- Core Quinazolinone Scaffold: Shared with compounds like 1d () and 6a–6e ().
- Bromo Substituent: The 6-bromo group is common in analogs (e.g., 1d, 6a–6e), which may enhance halogen bonding with biological targets .
- Sulfanylidene vs. Sulfonamide: Unlike 1d’s sulfonamide group (‑SO₂NH₂), the target compound’s 2-sulfanylidene (C=S) may reduce polarity, improving membrane permeability .
- Side Chain: The hexanamide chain with a 4-chlorophenyl ethyl group is unique, offering extended hydrophobicity compared to shorter chains (e.g., 4a’s acetamide group in ) .
Pharmacological Activity
- Anti-Inflammatory Potential: Quinazolinones like 6a–6e () exhibit anti-inflammatory activity, with 6b being the most potent. The target compound’s hexanamide side chain may prolong half-life or enhance target binding compared to simpler analogs .
- Analgesic Effects: Structural similarities to 4a (), which contains a thiazolidinone ring, suggest possible shared mechanisms in pain modulation .
Spectral and Physicochemical Properties
- IR Spectroscopy:
- NMR Data:
Computational and Crystallographic Insights
- Docking Studies (AutoDock): The hexanamide chain’s flexibility may allow better accommodation in hydrophobic binding pockets compared to rigid analogs like 1d .
- Electron Density Analysis (Multiwfn): The sulfanylidene group’s electron-rich nature could influence charge distribution at the quinazolinone core, altering reactivity .
- Crystallography (SHELX): Structural resolution of the target compound could clarify conformational preferences, as seen in 1d’s crystal structure .
Comparative Data Table
Biological Activity
The compound 6-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-[2-(4-chlorophenyl)ethyl]hexanamide is a member of the quinazolinone derivatives, which are known for their diverse biological activities. This article delves into the biological activity of this compound, highlighting its potential therapeutic applications, mechanisms of action, and relevant case studies.
Molecular Characteristics
- Molecular Formula : C22H24BrN3O2S
- Molecular Weight : 474.42 g/mol
- IUPAC Name : 6-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-[2-(4-chlorophenyl)ethyl]hexanamide
Structural Features
The unique structure of this compound includes:
- A quinazolinone core , which is a common scaffold in medicinal chemistry.
- A bromo substituent that may enhance biological activity.
- A sulfanylidene moiety that could contribute to its reactivity and interaction with biological targets.
Anticancer Potential
Research indicates that quinazolinone derivatives, including the compound , exhibit promising anticancer properties. The mechanism is believed to involve the inhibition of specific kinases or proteases that play crucial roles in cell signaling pathways related to cancer progression .
Case Study: Kinase Inhibition
In a preliminary study, derivatives similar to this compound were tested for their ability to inhibit various kinases involved in tumor growth. The results showed significant inhibition rates, suggesting potential for further development as anticancer agents .
Antioxidant Activity
Quinazolinone derivatives are also known for their antioxidant properties. The compound's structure allows it to scavenge free radicals, which can reduce oxidative stress—a contributor to various diseases, including cancer and cardiovascular disorders .
Anti-inflammatory Effects
The compound may possess anti-inflammatory properties, as suggested by studies on related quinazolinone compounds. This activity could make it a candidate for treating inflammatory diseases.
The biological activity of 6-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-[2-(4-chlorophenyl)ethyl]hexanamide is primarily attributed to its interaction with specific protein targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in critical signaling pathways.
- Receptor Modulation : It could modulate receptor activity, influencing cellular responses.
Interaction Studies
Studies have indicated that this compound interacts with proteins involved in disease pathways, leading to significant biological effects. Such interactions are crucial for understanding its therapeutic potential and guiding further pharmacological evaluations.
Applications in Medicinal Chemistry
Given its structural characteristics and biological activities, this compound has several potential applications:
| Application Area | Description |
|---|---|
| Anticancer Drug Development | Targeting specific kinases involved in cancer cell proliferation. |
| Antioxidant Formulations | Developing supplements or drugs aimed at reducing oxidative stress. |
| Anti-inflammatory Therapies | Potential treatments for chronic inflammatory conditions. |
Q & A
Q. What are the key steps in synthesizing 6-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-[2-(4-chlorophenyl)ethyl]hexanamide, and what reagents are critical for high yield?
- Methodological Answer : The synthesis involves multi-step reactions:
-
Step 1 : Formation of the quinazolinone core via cyclization of 6-bromoanthranilic acid derivatives using thiourea or thioacetamide to introduce the sulfanylidene group .
-
Step 2 : Coupling the quinazolinone intermediate with a hexanamide linker. EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) is often used as a coupling agent in anhydrous DMF or dichloromethane .
-
Step 3 : Functionalization with the 4-chlorophenethyl group via nucleophilic substitution or amidation .
-
Critical Reagents : Thiourea (for sulfanylidene), EDCI (for amide coupling), and anhydrous solvents to prevent hydrolysis .
- Data Table :
| Step | Reaction Type | Key Reagents | Yield Range |
|---|---|---|---|
| 1 | Cyclization | Thiourea, HBr | 60-75% |
| 2 | Amidation | EDCI, DMF | 50-65% |
| 3 | Alkylation | 4-Chlorophenethylamine | 70-85% |
Q. How is the compound structurally characterized to confirm purity and identity?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR are used to verify the quinazolinone core (e.g., δ 10.2 ppm for NH in DMSO-d6) and the 4-chlorophenethyl group (δ 7.3 ppm for aromatic protons) .
- Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H] at m/z 548.9852 for CHBrClNOS) .
- HPLC-PDA : Purity >95% is achieved using a C18 column with acetonitrile/water gradients .
Q. What preliminary biological screening assays are recommended for this compound?
- Methodological Answer :
- Antimicrobial Activity : Broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with MIC values compared to ciprofloxacin .
- Anti-inflammatory Potential : Inhibition of COX-2 enzyme activity in LPS-induced RAW 264.7 macrophages, measuring prostaglandin E2 (PGE2) levels .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., MCF-7, HepG2) to determine IC values .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?
- Methodological Answer :
- Modify Substituents : Replace the 6-bromo group with electron-withdrawing groups (e.g., nitro) to enhance electrophilic reactivity. The 4-chlorophenethyl chain can be substituted with fluorinated analogs to improve metabolic stability .
- Pharmacophore Mapping : Use Schrödinger’s Phase or MOE to identify critical interactions (e.g., hydrogen bonding with the sulfanylidene group) .
- Data Table :
| Modification | Bioactivity Change | Reference |
|---|---|---|
| Br → NO | Increased antimicrobial | |
| 4-Cl → 4-CF | Improved COX-2 inhibition |
Q. How to resolve contradictions in reported biological activity across studies?
- Methodological Answer :
- Assay Variability : Standardize protocols (e.g., cell passage number, serum concentration). For example, discrepancies in IC values for cytotoxicity may arise from differing serum-free incubation times .
- Orthogonal Validation : Confirm antimicrobial activity with time-kill assays alongside MIC determinations .
Q. What computational methods predict binding modes and pharmacokinetics?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to model interactions with COX-2 (PDB: 5KIR). The sulfanylidene group shows hydrogen bonding with Arg120 .
- ADMET Prediction : SwissADME predicts moderate permeability (LogP = 3.2) and CYP3A4 metabolism, suggesting potential drug-drug interactions .
Q. How to design stability studies for long-term storage?
- Methodological Answer :
- Forced Degradation : Expose the compound to heat (40°C), humidity (75% RH), and UV light. Monitor degradation via HPLC; the quinazolinone core is prone to hydrolysis under acidic conditions .
- Storage Recommendations : Lyophilized form at -20°C in amber vials with desiccants preserves >90% stability after 12 months .
Key Challenges and Solutions
- Low Solubility : Use co-solvents (e.g., PEG-400) or nanoparticle formulations (e.g., PLGA encapsulation) to enhance bioavailability .
- Synthetic Byproducts : Optimize reaction time and temperature to minimize thiourea dimerization byproducts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
